Glucosylisomaltol

Description

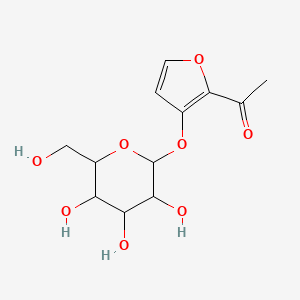

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYYNIJTMYUJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CO1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85559-61-1 | |

| Record name | Glucosylisomaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Formation Pathways and Mechanistic Investigations of Glucosylisomaltol

Maillard Reaction as a Primary Biogenic Pathway for Glucosylisomaltol

The principal route for the formation of this compound is the Maillard reaction, a complex series of chemical reactions that occurs between amino compounds and reducing sugars, typically when heated. bakerpedia.combiosyn.commodernistcuisine.com This non-enzymatic browning reaction is responsible for the desirable colors and flavors in many cooked foods, from baked bread to roasted meats. modernistcuisine.com this compound is recognized as an intermediate product of this reaction cascade. nih.govresearchgate.net

The synthesis of this compound is highly dependent on the availability of specific precursor substrates. Not all sugars and amino compounds contribute equally to its formation, highlighting a significant degree of substrate specificity.

Research has pinpointed maltose (B56501) , a disaccharide composed of two glucose units, as the key reducing sugar required for this compound formation. cerealsgrains.orgbritannica.com The reaction is particularly favored in the presence of specific amino acids, with glutamine being identified as a primary reactant. nih.govcerealsgrains.orgtandfonline.com Some studies indicate that this compound is produced almost exclusively through the reaction of maltose and glutamine. nih.gov The specificity of this reaction is underscored by experiments using model systems where other amino acids, such as arginine, did not yield this compound, confirming the essential role of glutamine in its generation. nih.gov

On a broader chemical level, the formation of this compound occurs from the heating of maltose with primary or secondary amines. nih.govmdpi.com Amino acids, like glutamine, contain a primary amine group which acts as the necessary nitrogen-containing nucleophile that reacts with the carbonyl group of maltose to initiate the Maillard reaction cascade that ultimately leads to this compound. nih.govmdpi.com The reaction between the amine and the sugar forms an N-substituted glycosylamine, which then undergoes rearrangement to form an Amadori product, a key intermediate in the pathway toward various flavor compounds, including this compound. biosyn.com

The rate and yield of this compound formation are not static; they are dynamically influenced by several kinetic and environmental factors. These parameters dictate the progression of the Maillard reaction and, consequently, the amount of this compound produced.

Temperature and the duration of heating are critical factors governing the formation of this compound. Studies on model systems have demonstrated a clear positive correlation between these parameters and the quantity of the compound formed. For instance, in a glutamine-dextrinomaltose model system, this compound was not detected initially but its concentration increased significantly with both rising temperature and longer reaction times. mdpi.com At 100°C, the compound was generated after 25 minutes, while at 120°C it appeared after 15 minutes, and at 140°C it was detected within just 10 minutes. mdpi.com

The impact of temperature is also evident in food products. In prebaked bread heated at 190°C, the concentration of this compound increased from undetectable levels to 20.9 mg/kg after 30 minutes of baking. acs.org Similarly, during the storage of baby cereals, its amount increased over time, with the rate of formation being higher at elevated storage temperatures. acs.org

Table 1: Formation of this compound in a Glutamine-Dextrinomaltose Model System at Different Temperatures and Times mdpi.com

| Heating Time (minutes) | 100 °C (mg/L) | 120 °C (mg/L) | 140 °C (mg/L) |

| 0 | 0.00 | 0.00 | 0.00 |

| 5 | 0.00 | 0.00 | 0.00 |

| 10 | 0.00 | 0.00 | 0.36 |

| 15 | 0.00 | 0.23 | 0.58 |

| 20 | 0.00 | 0.44 | 0.87 |

| 25 | 0.17 | 0.68 | 1.12 |

| 30 | 0.35 | 0.91 | 1.39 |

Water activity (aw) and pH are crucial environmental factors that modulate the Maillard reaction and thus affect this compound yields. The Maillard reaction generally requires the presence of some water, but very high water content can dilute reactants and impede the reaction. bakerpedia.com Studies on baby cereals have shown this compound formation during storage at a controlled water activity of 0.65. researchgate.netacs.org In pasta drying, the formation of this compound was found to be a key indicator of the process, with its formation enhanced when pasta moisture levels dropped to around 15% or lower. cerealsgrains.org

The pH of the system also plays a significant role. The Maillard reaction is known to be favored under alkaline conditions, with optimal browning reactions often occurring in a pH range of 6 to 8. bakerpedia.com In model dough systems where this compound formation was studied, the pH was consistently maintained between 6 and 7, falling within the favorable range for the Maillard reaction to proceed. cerealsgrains.org

Proposed Mechanistic Schemes for this compound Derivation within the Maillard Reaction Network

The journey to this compound begins with the initial steps of the Maillard reaction. The carbonyl group of a reducing sugar, such as maltose, reacts with the amino group of an amino acid to form an N-substituted glycosylamine. wikipedia.orgbyjus.com This unstable intermediate then undergoes the Amadori rearrangement to form a more stable ketosamine. wikipedia.orgbyjus.com

From the ketosamine, several degradation pathways can occur. At a neutral or acidic pH, 1,2-enolization is favored, leading to the formation of furfural (B47365) or hydroxymethylfurfural (HMF). nih.gov Conversely, under alkaline conditions, 2,3-enolization results in the formation of reductones and various fission products. nih.gov

The specific formation of this compound is understood to proceed through the degradation of the Amadori product derived from maltose. While the precise, universally agreed-upon mechanism remains a subject of ongoing research, a key proposed pathway involves the reaction between maltose and glutamine. nih.govresearchgate.net This reaction is considered a primary route for this compound generation, particularly in food systems like baby cereals and bread. researchgate.net The reaction cascade is complex, involving multiple intermediates. It has been suggested that pyridinium (B92312) betaines can be isolated in the presence of primary amines, which can then rearrange to form pyridones. researchgate.net These pyridones are also accessible from isomaltol (B1672254) derivatives, highlighting the interconnectedness of these reaction pathways. researchgate.net

Enzymatic and Chemo-Enzymatic Synthesis Routes for this compound

While the Maillard reaction is the natural and most common pathway for this compound formation, alternative synthesis methods are being explored. Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, offers a promising avenue for the controlled production of various glycoconjugates and related compounds. rsc.orgnih.govglycoforum.gr.jpfrontiersin.orgbeilstein-journals.org

These methods often utilize enzymes like glycosidases or glycosyltransferases to create specific glycosidic bonds with high regio- and stereospecificity. nih.gov For instance, β-glucosidase from almonds has been used to catalyze the glycosidation of acrylates, demonstrating the potential for enzymatic synthesis of glucosyl-containing molecules. rsc.org Similarly, endoglycosidases have been employed in the chemo-enzymatic synthesis of bioactive glycopeptides. glycoforum.gr.jp While direct enzymatic synthesis of this compound is not yet a widely established process, the principles of chemo-enzymatic synthesis provide a foundation for future research in this area. The synthesis of related compounds, such as lactobionic acid using a multi-enzymatic system, showcases the potential of these approaches. mdpi.com

Occurrence of this compound Derivatives from Other Chemical Transformations (e.g., Isomaltol Derivatives)

Isomaltol, a core structural component of this compound, can be formed through various chemical transformations beyond the direct Maillard reaction involving maltose. Isomaltol itself is an enolic compound first isolated from the steam distillate of bread. cerealsgrains.orgcerealsgrains.org It is believed to be formed in bread through Maillard-type browning reactions. cerealsgrains.orgcerealsgrains.org

Interestingly, a simple chemical dehydration of lactose (B1674315) using a secondary amine salt can produce O-galactosylisomaltol, which can then be hydrolyzed or pyrolyzed to yield isomaltol. cerealsgrains.org However, when maltose is subjected to similar reaction conditions with piperidine (B6355638) acetate, it yields an Amadori compound that does not dehydrate to a glucoside of isomaltol. cerealsgrains.org This highlights the specific precursor requirements for the formation of these derivatives.

Advanced Analytical Methodologies for Glucosylisomaltol Quantification and Structural Elucidation

Chromatographic Separation and Detection Strategies for Glucosylisomaltol Analysis

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex matrices. Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

HPLC stands as a primary technique for the routine analysis of this compound. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is a widely used mode for the analysis of moderately polar compounds like this compound. sepscience.com In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. sepscience.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. numberanalytics.com

For the detection of this compound, Ultraviolet (UV) detection is commonly employed. nih.gov The selection of the detection wavelength is critical for achieving good sensitivity. While specific UV detection parameters for this compound can vary depending on the instrument and sample matrix, a wavelength is chosen where the compound exhibits significant absorbance, allowing for its quantification even at low concentrations. researchgate.netscioninstruments.com

A typical HPLC system for this compound analysis would consist of a pump, an autosampler, a column oven to maintain a consistent temperature, and a UV-visible detector. researchgate.net The data is then processed using a computing integrator or software. researchgate.net

Table 1: Typical HPLC System Components for this compound Analysis

| Component | Function |

| Pump | Delivers the mobile phase at a constant flow rate. |

| Autosampler | Automatically injects a precise volume of the sample. |

| Column | A reversed-phase C18 column is commonly used for separation. researchgate.net |

| UV-Visible Detector | Measures the absorbance of the eluting compounds at a specific wavelength. |

| Computing Integrator | Processes the detector signal to generate a chromatogram and quantify the analyte. researchgate.net |

The composition of the mobile phase is a critical parameter in HPLC that significantly influences the retention and separation of analytes. numberanalytics.com For this compound analysis using reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724). numberanalytics.comnih.gov

Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is a simple and reproducible approach suitable for the separation of compounds with similar properties. longdom.orgphenomenex.com Research has shown that an isocratic mobile phase of water and acetonitrile in a 95:5 (v/v) ratio provides effective separation of this compound. researchgate.netnih.gov This method has been demonstrated to be fast, low-cost, precise, and simple for the simultaneous analysis of this compound and other browning indicators. researchgate.net

The optimization of the mobile phase involves adjusting the ratio of water to organic solvent to achieve the desired retention time and resolution for this compound. mastelf.com A higher proportion of water will generally increase the retention time of polar compounds on a reversed-phase column, while increasing the organic solvent content will decrease it. The flow rate of the mobile phase is another parameter that can be adjusted to optimize the separation.

Validation of the developed HPLC method is crucial to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, one validated method reported a mean recovery of 96.9%, a relative standard deviation of 1.56%, and a detection limit of 0.14 mg/kg for this compound in cereal samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis and Derivatization Approaches (e.g., Acetylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comwikipedia.org It is often used for the confirmatory analysis of compounds identified by other methods, such as HPLC. nih.govnist.gov

For a compound to be analyzed by GC, it must be volatile and thermally stable. gcms.cz this compound, being a sugar derivative, is non-volatile. restek.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. restek.comresearchgate.net

A common derivatization technique for compounds containing hydroxyl groups, like this compound, is acetylation. restek.com This involves reacting the analyte with an acetylating agent, such as acetic anhydride, to replace the active hydrogens in the hydroxyl groups with acetyl groups. protocols.io This process increases the volatility of the compound, making it amenable to GC separation. gcms.cz

Following derivatization, the acetylated this compound is injected into the GC-MS system. The sample is vaporized and separated on a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its definitive identification and structural confirmation. nist.gov The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in the identification of this compound. nih.govwikipedia.org

Table 2: GC-MS Analysis Steps for this compound

| Step | Description |

| Sample Preparation | This compound is first separated from the sample matrix, for example, by semipreparative HPLC. nih.gov |

| Derivatization | The isolated this compound is acetylated to increase its volatility. nih.gov |

| GC Separation | The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. |

| MS Detection | The separated components are ionized and fragmented in the mass spectrometer, and the resulting ions are detected based on their mass-to-charge ratio. |

| Data Analysis | The retention time and mass spectrum are used to confirm the identity of this compound. nih.gov |

Advanced Spectroscopic and Mass Spectrometric Techniques for Definitive this compound Structural Characterization

While chromatographic methods are excellent for separation and quantification, advanced spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. wikipedia.orgebsco.com It is a cornerstone for the structural characterization of organic compounds, including this compound. nih.govnih.gov

The principle of NMR is based on the magnetic properties of atomic nuclei with a non-zero spin, such as hydrogen-1 (¹H) and carbon-13 (¹³C). wikipedia.org When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. wikipedia.org The resulting NMR spectrum provides a wealth of information.

For the structural elucidation of this compound, both ¹H NMR and ¹³C NMR spectra are essential. nih.gov

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative numbers (integration).

¹³C NMR Spectroscopy: This provides information about the different types of carbon atoms in the molecule. nih.gov Due to the low natural abundance of ¹³C, the spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment. mdpi.com These techniques were instrumental in the initial characterization of synthesized this compound. nih.gov

Table 3: NMR Techniques for this compound Structural Elucidation

| NMR Technique | Information Provided |

| ¹H NMR | Number and environment of protons. |

| ¹³C NMR | Number and environment of carbon atoms. |

| COSY | Correlation between coupled protons (e.g., H-H connectivity). |

| HSQC/HMQC | Correlation between protons and their directly attached carbons (C-H one-bond connectivity). mdpi.com |

| HMBC | Correlation between protons and carbons over two or three bonds (long-range C-H connectivity). mdpi.com |

The combination of these NMR experiments allows for a complete and detailed assignment of all the proton and carbon signals in the this compound molecule, thus confirming its precise chemical structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the unambiguous molecular confirmation of compounds like this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS delivers exact mass measurements with high accuracy, typically to several decimal places. bioanalysis-zone.comchromatographyonline.com This precision is indispensable for distinguishing between molecules that have the same nominal mass but different elemental compositions (isobars). bioanalysis-zone.com

The process of HRMS analysis involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio (m/z). msesupplies.com The high resolving power of instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the theoretically calculated mass. rsc.orgmdpi.com For a successful confirmation of this compound, the mass error, which is the difference between the measured and calculated mass, should ideally be below 5 ppm. chromatographyonline.com

In the context of this compound, HRMS can be coupled with liquid chromatography (LC) to first separate it from other components in a complex mixture before mass analysis. ucl.ac.uk Electrospray ionization (ESI) is a commonly used soft ionization technique for polar, thermally unstable molecules like this compound, as it minimizes fragmentation and keeps the molecular ion intact. ucl.ac.ukacdlabs.com

A key aspect of molecular confirmation by HRMS is the analysis of fragmentation patterns. While soft ionization methods are preferred to observe the molecular ion, techniques like Collision-Induced Dissociation (CID) can be employed to induce fragmentation. longdom.org The resulting fragment ions provide valuable structural information that can be used to piece together the molecule's structure, further confirming the identity of this compound. longdom.orgmiamioh.edu By comparing the observed fragmentation pattern with known pathways or theoretical predictions, analysts can gain a high degree of confidence in the compound's identification. longdom.orgnih.gov

Table 1: Key HRMS Instruments and Their Characteristics

| Instrument Type | Ionization Method(s) | Key Advantage for this compound Analysis |

|---|---|---|

| Quadrupole-Time-of-Flight (Q-TOF) | ESI, APCI | High mass accuracy (<5 ppm) and resolution, enabling confident elemental composition determination. rsc.orgwaters.com |

| Orbitrap | ESI, HESI, APCI | Very high resolving power and mass accuracy, allowing for the separation of isobaric interferences. mdpi.comucl.ac.uk |

Table 2: Typical Data Obtained from HRMS Analysis of a Small Molecule

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Exact Mass | The precise mass of the molecular ion ([M+H]+, [M+Na]+, etc.). | e.g., Calculated for C12H18O8Na+ (sodium adduct of this compound): 329.0894 Da |

| Mass Accuracy | The deviation of the measured mass from the calculated exact mass. | < 3-5 ppm |

| Resolving Power | The ability to distinguish between two peaks of similar m/z. | > 20,000 FWHM |

| Isotopic Pattern | The characteristic pattern of peaks due to the presence of isotopes (e.g., 13C). | Matches the theoretical isotopic distribution for the proposed elemental formula. |

| Fragment Ions (MS/MS) | Ions generated by the fragmentation of the parent ion. | Provides structural information to confirm connectivity of the glucose and isomaltol (B1672254) moieties. |

This is an example table and the exact mass for the sodium adduct of this compound is calculated based on its chemical formula (C12H18O8). Actual experimental values may vary slightly.

Methodological Performance Evaluation for this compound Analysis in Complex Matrices

The accurate and reliable quantification of this compound in complex matrices, such as food products and biological samples, necessitates a thorough evaluation of the analytical method's performance. This evaluation typically focuses on several key parameters, including recovery efficiency, reproducibility, and sensitivity.

Recovery Efficiency and Reproducibility Metrics (e.g., Relative Standard Deviation)

Recovery efficiency is a measure of the analytical method's ability to extract the target analyte from the sample matrix. It is determined by comparing the amount of analyte measured in a spiked sample (a sample to which a known amount of this compound has been added) to the known amount added. High recovery rates (typically between 80% and 120%) indicate that the extraction procedure is effective and that matrix effects, which can suppress or enhance the analytical signal, are minimal.

Reproducibility , often expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV), assesses the precision of the method. It measures the degree of agreement between the results of multiple analyses of the same sample. A low RSD value (generally <15-20% for trace analysis) indicates that the method is consistent and produces reliable results over repeated measurements. Both intra-day (within the same day) and inter-day (on different days) reproducibility should be evaluated to ensure the method's robustness over time.

Table 3: Example Performance Metrics for this compound Analysis

| Parameter | Acceptance Criteria | Implication for the Method |

|---|---|---|

| Recovery | 80 - 120% | Indicates efficiency of the extraction process. |

| Repeatability (Intra-day RSD) | < 15% | Shows precision of the method in a single run. |

| Reproducibility (Inter-day RSD) | < 20% | Demonstrates the long-term reliability of the method. |

These are general acceptance criteria for bioanalytical method validation and may vary depending on the specific application and regulatory guidelines.

Sensitivity Parameters (Detection and Quantitation Limits)

The sensitivity of an analytical method for this compound is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ) .

The LOD is the lowest concentration of this compound that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable accuracy and precision. It is often estimated as the concentration that produces a signal-to-noise ratio (S/N) of 3.

The LOQ is the lowest concentration of this compound that can be quantified with a defined level of accuracy and precision. This is a critical parameter for quantitative studies. The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10, or it can be established through the analysis of spiked samples at decreasing concentrations to find the point where the precision (RSD) and accuracy fall outside of the acceptable range (e.g., >20%).

Achieving low LOD and LOQ values is particularly important when analyzing this compound in matrices where it may be present at trace levels.

Integrated Analytical Platforms for Simultaneous Multi-Compound Profiling Including this compound

Modern analytical chemistry often employs integrated platforms that allow for the simultaneous analysis of multiple compounds in a single run. This approach is highly efficient and provides a more comprehensive chemical profile of the sample. For this compound, this is particularly relevant for understanding its formation and occurrence alongside other related compounds.

Co-analysis with Other Furanic Compounds (e.g., Hydroxymethylfurfural, Furfural)

This compound is often formed in food products during thermal processing, such as the Maillard reaction and caramelization. These reactions also produce a variety of other furanic compounds, including 5-hydroxymethylfurfural (HMF) and furfural (B47365) . Therefore, analytical methods capable of simultaneously measuring this compound along with HMF and furfural are highly desirable.

Liquid chromatography-based methods, particularly those coupled with mass spectrometry (LC-MS), are well-suited for this purpose. mdpi.com By carefully optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient), it is possible to achieve separation of these compounds, even if they have different polarities. The use of HRMS in such platforms offers the added advantage of confident identification and quantification of each compound, even in complex mixtures. mdpi.com

Table 4: Example of a Multi-Compound Analysis Platform

| Analytical Technique | Target Analytes | Key Advantages |

|---|---|---|

| UHPLC-Q-TOF MS | This compound, HMF, Furfural, and other Maillard reaction products | High separation efficiency, rapid analysis time, and accurate mass measurement for simultaneous quantification and identification. mdpi.com |

| GC-MS | Volatile and semi-volatile furanic compounds (e.g., Furfural, HMF after derivatization) | Excellent for separating volatile compounds, but may require derivatization for non-volatile analytes like this compound. |

Analytical Challenges and Solutions in Complex Food and Biological Matrices

Analyzing this compound in complex matrices like food and biological fluids presents several challenges:

Matrix Effects: Co-eluting substances from the matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical methods.

Interference from Isomers: The presence of other sugar-derived isomers can complicate the analysis, necessitating high-resolution separation and detection techniques.

To overcome these challenges, a combination of strategies is employed:

Advanced Sample Preparation: Techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used to selectively extract this compound and remove interfering matrix components.

Stable Isotope Dilution Assays (SIDA): This "gold standard" quantitative technique involves spiking the sample with a known amount of an isotopically labeled internal standard of this compound. Because the internal standard behaves almost identically to the native analyte during extraction and analysis, it effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and precise results.

High-Resolution Mass Spectrometry (HRMS): As previously discussed, the high selectivity and resolving power of HRMS can help to distinguish the this compound signal from background noise and isobaric interferences, improving the accuracy of the analysis in complex matrices. msesupplies.commdpi.com

By integrating these advanced analytical solutions, it is possible to develop robust and reliable methods for the profiling of this compound and related compounds in a wide range of challenging sample types.

Natural Occurrence and Anthropogenic Generation of Glucosylisomaltol

Occurrence in Thermally Processed Food Systems

The formation of Glucosylisomaltol is particularly relevant in food systems rich in its precursors, maltose (B56501) and glutamine, which are subjected to heat treatments such as baking, drying, and toasting. tandfonline.comacs.org Cereal-based products are a primary example where this compound is frequently detected. csic.es

This compound has been identified and quantified in a variety of cereal-based foods. It serves as a useful marker for controlling the browning reaction during the storage of baby cereals and the baking of bread. nih.govabertay.ac.uk

Baby Cereals: The compound is found in infant cereals, with its concentration increasing during storage, particularly under conditions of elevated temperature and water activity. researchgate.netnih.gov For instance, in eight-cereal mix baby food, this compound was detected at all assayed times and temperatures, with levels rising throughout a one-year storage period. researchgate.nettandfonline.com In another study, the amount of this indicator in baby cereals increased from 0.48 to 7.7 mg/kg over the course of storage. acs.orgnih.gov

Bread: In commercially available pre-baked bread, this compound is often not detectable. researchgate.netacs.org However, during the baking process, its concentration increases significantly with time and temperature. researchgate.net Research on pre-baked bread heated at 190°C showed that the this compound content rose from non-detectable levels to 20.9 mg/kg after 30 minutes of baking. acs.orgnih.gov

Breakfast Cereals: Studies have reported this compound in wheat-based breakfast cereals, with concentrations ranging from 6.21 to 61.8 mg/kg. tandfonline.com Its measurement can be a useful tool for controlling the manufacturing conditions of these products when significant amounts of maltose are present. csic.es

Pasta: The formation of this compound has been monitored to assess non-enzymatic browning during pasta drying. tandfonline.com However, in some studies, its levels in pasta products have been found to be negligible or undetectable, suggesting it is an indicator for the advanced phases of the Maillard reaction which may not be reached during standard pasta processing. nih.gov

The formulation of food products, particularly the type of cereal used, has a significant impact on the potential for this compound formation. This is primarily due to the varying content of its precursors, glutamine and maltose, in different grains. tandfonline.com

Research has shown that this compound values are generally lower in rice-based baby cereals compared to wheat-based ones. tandfonline.com For example, one study found that an eight-cereal (wheat-based) sample had higher this compound content than rice and rice-corn samples. tandfonline.com This difference is attributed to the lower protein content in rice-based flours and, more specifically, the lower concentration of glutamine. tandfonline.com Wheat flour contains a significantly higher amount of glutamine (31.1 g/100 g of protein) compared to rice flour (15.4 g/100 g of protein) and corn flour (17.7 g/100 g of protein). tandfonline.com

The levels of this compound and other heat-damage markers like furosine and hydroxymethylfurfural were found to be lower in einkorn wheat products compared to those made from bread wheat and durum wheat. researchgate.net This indicates that the specific wheat variety also influences the extent of the Maillard reaction.

Table 1: this compound Content in Various Cereal Products This table is interactive. Users can sort columns by clicking on the headers.

| Food Product | Cereal Base | Condition | This compound Content (mg/kg) | Reference(s) |

|---|---|---|---|---|

| Baby Cereals | Wheat-based | Stored at 32-55°C for 1 year | 0.48 - 7.7 | acs.orgnih.gov |

| Baby Cereals | Eight-cereal mix | Stored | Increasing levels observed | tandfonline.com |

| Baby Cereals | Rice-based | Stored | Lower than wheat-based | tandfonline.com |

| Pre-baked Bread | Wheat | Before baking | Not detected | researchgate.netacs.org |

| Bread | Wheat | Baked at 190°C for 10 min | 0.82 | acs.org |

| Bread | Wheat | Baked at 190°C for 30 min | 20.9 | acs.orgnih.gov |

| Breakfast Cereals | Wheat-based | Commercial samples | 6.21 - 61.8 | tandfonline.com |

The concentration of this compound is not static but changes dynamically in response to processing parameters and storage conditions. usamv.ro Time, temperature, and water activity are critical factors influencing its formation and accumulation. tandfonline.comnih.gov

During food processing, such as the baking of bread, there is a direct correlation between the formation of this compound and the duration and temperature of the heat treatment. acs.org For instance, the content in bread increased from non-detectable to 20.9 mg/kg over 30 minutes of baking at 190°C. acs.orgnih.gov

During storage, this compound levels in products like baby cereals tend to increase over time. researchgate.nettandfonline.com This increase is accelerated by higher temperatures. nih.gov In a study of baby cereals stored for a year, samples kept at 55°C showed higher concentrations than those stored at 32°C. nih.gov Water activity (a_w) also plays a crucial role; storage at a higher water activity (a_w = 0.65) resulted in a four-fold higher this compound content compared to samples stored at the same temperature and time but with lower water activity. tandfonline.com For example, in rice cereals, this compound was detected after one week of storage at 25°C and 55°C when water activity was high (a_w = 0.65), whereas under industrial storage conditions (presumably lower a_w), it was only detected after 6 months at 32°C and 3 months at 55°C. researchgate.nettandfonline.com

Table 2: Effect of Processing and Storage on this compound (GIM) Content This table is interactive. Users can sort columns by clicking on the headers.

| Food Matrix | Condition | Temperature | Time | Water Activity (a_w) | GIM Content (mg/kg) | Reference(s) |

|---|---|---|---|---|---|---|

| Pre-baked Bread | Baking | 190°C | 0 min | N/A | Not Detected | acs.orgnih.gov |

| Pre-baked Bread | Baking | 190°C | 30 min | N/A | 20.9 | acs.orgnih.gov |

| Baby Cereals | Storage | 32°C | 1 year | Industrial | Increased from 0.48 | nih.gov |

| Baby Cereals | Storage | 55°C | 1 year | Industrial | Increased to 7.7 | nih.gov |

| Rice Cereals | Storage | 25°C | 4 weeks | 0.65 | Increased significantly | tandfonline.com |

| Rice Cereals | Storage | 55°C | 4 weeks | 0.65 | Double the concentration at 25°C | tandfonline.com |

Presence in Diverse Biological Matrices Beyond Conventional Food

While primarily studied in the context of food chemistry, this compound has also been identified in biological systems outside of thermally processed foods, highlighting broader pathways for its formation or presence in nature.

This compound has been identified and quantified in extracts from the cultured mycelia of medicinal mushrooms. researchgate.net169.59.241 Specifically, it is considered a key marker compound in AHCC®, a proprietary extract derived from the mycelia of Lentinula edodes (shiitake). researchgate.net In an analysis of three different lots of this extract, the mean concentration of α-D-glucopyranosyl-isomaltol was found to be 990.2 ± 330.1 µg/g. researchgate.net The presence of this compound is deemed important for the chemical identity and quality control of the fungal extract. researchgate.net The mechanisms for its formation in this context, whether through enzymatic pathways during cultivation or as an artifact of the extraction and processing methods involving heat, are a subject of interest.

Metabolomic studies have revealed the presence of this compound in plant tissues. researchgate.netmdpi.com An analysis of the wood metabolites from three different poplar clones (Populus deltoides CL. '55/65', P. deltoides CL. 'Danhong', and P. nigra CL. 'N179') using advanced analytical techniques identified a total of 699 metabolites, including this compound. researchgate.net The study noted differences in the abundance of this and other metabolites among the different clones, suggesting that its presence may be related to the specific metabolic pathways of the plant variety. researchgate.netmdpi.com Additionally, this compound was among the compounds evaluated in a study of commercial powder products derived from various South-American plants, including fruits, seeds, roots, and leaves, further indicating its occurrence in a range of plant-based materials that may have undergone drying or other processing steps. itjfs.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acrylamide |

| Arginine |

| Asparagine |

| Fructose |

| Furosine |

| Furfural (B47365) |

| Glucose |

| This compound |

| Glutamine |

| Hydroxymethylfurfural |

| Isomaltotriose |

| Maltose |

| Maltotriose |

| Proline |

| Raffinose |

Academic Applications and Research Utilities of Glucosylisomaltol

Glucosylisomaltol as a Biomarker for Thermal Processing Intensity in Food Science

The formation and accumulation of this compound (GIM) serve as a valuable indicator of the extent of heat treatment that a food product has undergone. This application is critical for ensuring food quality, consistency, and safety.

This compound is a useful chemical marker for evaluating the extent of the non-enzymatic browning reaction, also known as the Maillard reaction, during food processing and storage. researchgate.net This reaction is a complex series of chemical changes between amino acids and reducing sugars that occurs with the application of heat, resulting in the characteristic brown color and flavor of many cooked foods. scienceofcooking.com The concentration of GIM has been shown to increase directly with the intensity and duration of thermal processing. nih.gov

Research has demonstrated a clear correlation between the amount of GIM and the degree of browning in various food matrices. For instance, in studies involving baby cereals and pre-baked bread, the quantity of this compound increased significantly during storage and baking, respectively. nih.gov In baby cereals stored for extended periods, GIM levels rose from 0.48 to 7.7 mg/kg. nih.gov Similarly, in pre-baked bread heated at 190°C, the GIM content increased from undetectable levels to 20.9 mg/kg after 30 minutes of baking. nih.gov This direct relationship allows food scientists to use GIM as a quantitative indicator to control the browning reaction. nih.gov

Table 1: Formation of this compound (GIM) in Foods Under Thermal Stress

This table shows the increase in this compound concentration in different food products subjected to heat treatment or prolonged storage, indicating its role as a biomarker for non-enzymatic browning. Data sourced from Guerra-Hernández et al. (2002). nih.gov

| Food Product | Condition | Initial GIM (mg/kg) | Final GIM (mg/kg) |

|---|---|---|---|

| Baby Cereals | Storage at 32-55°C for 1 year | 0.48 | 7.7 |

| Pre-baked Bread | Heating at 190°C for 30 min | Not Detectable | 20.9 |

For example, GIM has been proposed as a useful indicator to control the manufacturing and storage of products such as pasta, breakfast cereals, and baby cereals. researchgate.netnih.gov In a study on baby cereals stored at elevated temperatures (32°C and 55°C) for one year, the amount of this compound increased more than fifteen-fold, signaling significant chemical changes that could affect the product's quality. nih.gov By establishing acceptable GIM thresholds, manufacturers can ensure product consistency and prevent undesirable changes associated with excessive heat exposure or prolonged storage. researchgate.netnih.gov

The Maillard reaction proceeds through early, intermediate, and advanced stages, each characterized by the formation of different chemical compounds. nih.gov this compound is considered a specific and useful indicator for the intermediate stages of this reaction. nih.gov This specificity arises from its formation pathway; GIM is a furanic compound produced exclusively through the Maillard reaction between maltose (B56501) and certain amino acids, particularly glutamine. researchgate.netnih.gov

While other compounds like 5-Hydroxymethylfurfural (HMF) and furfural (B47365) are also used to monitor these intermediate stages, GIM provides a more targeted marker in maltose-rich systems. nih.gov Its formation follows the initial reaction between the amino group and the reducing sugar and precedes the final polymerization into brown melanoidins. nih.gov This makes this compound a precise tool for researchers studying the kinetics and mechanisms of the Maillard reaction's middle phase. researchgate.netnih.gov

Insights into Maillard Reaction Mechanisms Using this compound as a Probe Molecule in Model Systems

To understand the complex chemistry of the Maillard reaction without the confounding variables present in actual food, scientists often use simplified model systems. nih.gov this compound serves as an excellent probe molecule in such systems, particularly those designed to investigate the reaction between maltose and specific amino acids. nih.gov

In a model system consisting of dextrinomaltose (containing maltose) and the amino acid glutamine, the generation of this compound was studied under different heating conditions. nih.gov No GIM was formed in a parallel system where glutamine was replaced with arginine, confirming the specificity of the precursor amino acid. nih.gov The study found that GIM generation began after a specific induction period, which shortened as the temperature increased. nih.gov For instance, at 100°C, GIM was detected after 25 minutes, while at 140°C, it appeared after only 10 minutes. nih.gov A strong linear correlation was observed between the formation of GIM and HMF, another intermediate product, across all tested temperatures. nih.gov These findings demonstrate how GIM can be used to precisely track reaction kinetics and elucidate the influence of temperature and reactants on the progression of the Maillard reaction. nih.gov

Table 2: this compound (GIM) Generation in a Glutamine-Dextrinomaltose Model System

This table illustrates the time required for the initial detection of this compound at different heating temperatures, highlighting its use as a probe molecule to study Maillard reaction kinetics. Data sourced from Delgado-Andrade et al. (2016). nih.gov

| Heating Temperature | Time to Initial GIM Detection |

|---|---|

| 100°C | 25 minutes |

| 120°C | 15 minutes |

| 140°C | 10 minutes |

Potential in Monitoring Formulated Food Product Manufacturing and Quality Control (e.g., Enteral Formulas)

The application of this compound as a quality control marker extends to specialized formulated food products, such as enteral formulas. nih.govresearchgate.net These products, designed for medical use, are often subjected to sterilization or other heat treatments to ensure safety. nih.gov However, this thermal processing can induce the Maillard reaction, potentially altering the nutritional and sensory properties of the formula. nih.gov

Enteral formulas are often enriched with specific amino acids, like glutamine, and use carbohydrate sources that contain maltose. researchgate.netnih.gov In these specific formulations, this compound becomes a highly relevant and useful indicator for monitoring the manufacturing process. researchgate.net By measuring GIM levels, manufacturers can assess the intensity of the heat treatment and ensure that it falls within a range that guarantees microbiological safety without causing excessive degradation of nutrients or the formation of undesirable flavors. nih.gov Therefore, monitoring this compound offers a precise method for quality control in the production of glutamine-enriched enteral formulas. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Glucosylisomaltol and Its Analogues

Theoretical Frameworks and Computational Approaches in Glucosylisomaltol SAR Investigations

While specific SAR studies on this compound are not yet extensively documented, the theoretical frameworks and computational approaches used for other glycosides provide a roadmap for future investigations. These methods are instrumental in predicting the biological activity of molecules and understanding their mechanism of action at a molecular level. scbt.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key theoretical framework that can be applied to this compound. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties. For glycosides, these properties can include molecular weight, logP (lipophilicity), and various topological and electronic descriptors. researchgate.net The development of a predictive QSAR model for this compound analogues could accelerate the identification of potent derivatives. researchgate.net

Molecular docking is a powerful computational tool for predicting the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of this compound, docking studies could be used to investigate its interaction with putative biological targets, such as enzymes or receptors. This approach can provide insights into the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity. rsc.org

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its complexes with biological macromolecules. MD simulations provide a detailed view of the conformational changes and fluctuations of the ligand-receptor complex over time, offering a more realistic representation of the biological system compared to static docking poses.

The following table summarizes some computational approaches that are valuable in the SAR investigation of glycosides and could be applied to this compound.

| Computational Approach | Description | Potential Application for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the biological activity of a series of compounds to their physicochemical properties. researchgate.net | Development of predictive models for the biological activity of this compound derivatives. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. rsc.org | Identification of potential biological targets and elucidation of binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Analysis of the stability and dynamics of this compound-protein complexes. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Design of novel this compound analogues with improved activity. |

Rational Design and Synthesis of this compound Derivatives for Targeted SAR Elucidation (Prospective Research Area)

The rational design and synthesis of this compound derivatives represent a significant prospective research area. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a comprehensive SAR can be established.

The synthesis of C-glycosides, for instance, has garnered considerable attention due to their increased metabolic stability compared to their O- and N-based counterparts. springernature.com The development of methods for the stereoselective synthesis of C-glycoside analogues of this compound could lead to compounds with enhanced pharmacokinetic properties. springernature.com

Glycosylation is a key modification that can enhance the solubility and stability of natural products. mdpi.com The enzymatic synthesis of glycosidic structures using glycosynthases is a promising alternative to classical chemical synthesis, offering high selectivity and efficiency. nih.gov This approach could be utilized to generate a library of this compound derivatives with diverse glycosylation patterns for SAR studies.

Future research in this area could focus on modifications at various positions of the this compound scaffold, including:

Modification of the glucosyl moiety: Introducing different sugar units or modifying the existing glucose residue.

Alteration of the isomaltol (B1672254) core: Introducing substituents on the pyranone ring.

Variation of the glycosidic linkage: Synthesizing analogues with different anomeric configurations or linkage positions.

Investigation of Molecular Interactions of this compound with Biological Systems and Their Consequences (Prospective Research Area)

Understanding the molecular interactions of this compound with biological systems is fundamental to unraveling its mechanism of action. Glycosides are known to interact with a wide range of biological targets, including enzymes and receptors, thereby modulating various cellular processes. mdpi.com

The interaction of flavonoids and their glycosides with enzymes like α-glucosidase has been studied using a combination of experimental and computational methods. rsc.org Similar approaches could be applied to investigate the interaction of this compound with its potential biological targets. Techniques such as fluorescence quenching assays, circular dichroism spectroscopy, and isothermal titration calorimetry can provide valuable information on the binding affinity and thermodynamic parameters of the interaction.

Molecular docking and MD simulations can further complement experimental studies by providing a detailed picture of the binding site and the key residues involved in the interaction. rsc.org For example, studies on flavonoids have shown that hydrophobic interactions and hydrogen bonds play a critical role in their binding to α-glucosidase. rsc.org Similar interactions are likely to be important for the binding of this compound to its biological partners.

The consequences of these molecular interactions can be diverse, ranging from enzyme inhibition to the modulation of signaling pathways. mdpi.com A thorough investigation of the molecular interactions of this compound will be crucial for understanding its biological function and for the rational design of new derivatives with targeted activities.

Future Research Directions and Emerging Paradigms in Glucosylisomaltol Science

Elucidation of Undiscovered Biosynthetic and Degradation Pathways of Glucosylisomaltol in Diverse Systems

While the formation of this compound is known to occur through the Maillard reaction, particularly from maltose (B56501), the complete biosynthetic and degradation pathways, especially in diverse biological and environmental systems, remain largely uncharted. researchgate.netresearchgate.net Future research will likely focus on identifying the specific enzymes and microorganisms responsible for its synthesis and breakdown. This could involve exploring the metabolic pathways of various bacteria and fungi found in food matrices and other environments where this compound is present. researchgate.netfrontiersin.org Uncovering these pathways could lead to methods for controlling its formation in food products, potentially enhancing desirable flavors or mitigating undesirable browning.

The degradation of this compound is another critical area for investigation. windows.net Understanding how this compound is metabolized by microorganisms or degraded under different environmental conditions (e.g., pH, temperature) is essential for a complete picture of its lifecycle. tandfonline.com This knowledge could have implications for food preservation and understanding the chemical transformations that occur during storage and processing. tandfonline.comnih.gov Techniques such as untargeted metabolomics are emerging as powerful tools to study these complex metabolic and degradation processes. windows.net

Table 1: Key Research Areas for this compound Pathways

| Research Area | Key Questions | Potential Impact |

| Biosynthesis | - Which specific enzymes catalyze the formation of this compound from maltose and amino acids like proline and glutamine? researchgate.netnih.gov - What are the genetic underpinnings of these enzymatic pathways in various microorganisms? researchgate.net - How do processing conditions influence these biosynthetic routes? researchgate.net | - Control over browning reactions in food. - Optimization of flavor profiles in fermented foods. |

| Degradation | - What are the primary microbial and chemical degradation pathways of this compound? windows.net - What are the resulting breakdown products and their biological activities? - How does the food matrix affect the rate and pathway of degradation? tandfonline.com | - Improved food preservation strategies. - Understanding of chemical changes during food aging. |

| Systems Biology | - How does the presence of this compound influence the overall metabolic network of a system (e.g., a sourdough starter)? windows.net - What are the interactions between this compound and other Maillard reaction products? csic.es | - Holistic understanding of food chemistry. - Potential for manipulating food ecosystems for desired outcomes. |

Development of Ultrasensitive and High-Throughput Analytical Platforms for Trace-Level Detection and Speciation

The accurate and sensitive detection of this compound is crucial for its study and application as a chemical marker. nih.gov Current methods, such as high-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS), have been successfully used for its quantification. nih.govacs.org However, there is a growing need for ultrasensitive and high-throughput analytical platforms for trace-level detection. researchgate.netrocker.com.tw This is particularly important for complex matrices where this compound may be present in very low concentrations.

Future advancements could involve the development of novel sensors and biosensors for real-time monitoring of this compound formation. biocap.ma Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity, which can be further enhanced for trace analysis. nih.gov The development of high-throughput methods is also essential for large-scale studies, such as monitoring food quality during industrial processing or for clinical biomarker discovery. nih.gov Automation in sample preparation and analysis will play a key role in achieving the required throughput. nih.govmeasurlabs.com

Table 2: Emerging Analytical Platforms for this compound

| Analytical Technique | Principle | Potential Advantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection of specific parent-daughter ion transitions. nih.gov | High sensitivity, high selectivity, and structural confirmation. |

| Biosensors | Utilization of biological recognition elements (e.g., enzymes, antibodies) coupled with a transducer to generate a signal. biocap.ma | Potential for real-time, in-situ measurements and high specificity. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident identification of unknown compounds. nih.gov | Unambiguous identification and potential for untargeted screening. |

| Automated Sample Preparation | Robotic systems for sample extraction, cleanup, and derivatization. nih.govmeasurlabs.com | Increased throughput, improved reproducibility, and reduced manual labor. |

Comprehensive Exploration of this compound's Broader Biological Roles and Natural Ecological Significance

While this compound is recognized as an indicator of the Maillard reaction in food, its broader biological roles and ecological significance are not well understood. researchgate.netnih.gov Preliminary findings suggest it may possess antioxidant properties, a common feature of many Maillard reaction products. researchgate.netresearchgate.net A comprehensive exploration of its bioactivities is warranted, including its potential antioxidant, anti-inflammatory, or other physiological effects.

Investigating the natural occurrence of this compound beyond food systems could reveal its ecological roles. For instance, it may be produced by microorganisms in soil or other environments as part of their secondary metabolism. researchgate.netmdpi.com Understanding its function in these ecosystems could provide insights into microbial communication or competition. The presence of this compound has been noted in various teas, suggesting it could be a biomarker for the consumption of these beverages. hmdb.ca Further research is needed to determine its distribution in the plant kingdom and its potential roles in plant-microbe interactions. researchgate.nethmdb.ca

Innovations in this compound Derivative Synthesis for Targeted Academic and Industrial Applications

The synthesis of this compound derivatives opens up possibilities for creating new molecules with tailored properties for specific applications. rsc.orgnih.gov By modifying the core structure of this compound, it may be possible to enhance its stability, solubility, or biological activity. mdpi.com For example, derivatization could lead to more potent antioxidants or compounds with novel flavor profiles for the food industry.

In academic research, labeled derivatives of this compound (e.g., with stable isotopes) would be invaluable for tracing its metabolic fate in biological systems. Synthetic analogs could also be used to probe the structure-activity relationships of its biological effects. From an industrial perspective, the development of cost-effective and scalable synthetic routes to this compound and its derivatives is essential for their commercial viability. cerealsgrains.org This could involve both chemical and enzymatic synthesis approaches, with the latter offering potential for greater stereoselectivity and milder reaction conditions.

Table 3: Potential Applications of this compound Derivatives

| Application Area | Type of Derivative | Potential Benefit |

| Food Industry | Flavor-modified derivatives | Creation of novel and enhanced flavor profiles in food products. |

| Nutraceuticals | Bioactivity-enhanced derivatives | Development of functional food ingredients with improved antioxidant or other health-promoting properties. |

| Analytical Chemistry | Isotope-labeled standards | Accurate quantification of this compound in complex matrices through isotope dilution mass spectrometry. |

| Biomedical Research | Biologically active analogs | Tools for studying the mechanisms of action of this compound and its potential therapeutic effects. |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Glucosylisomaltol, and how can its purity be validated?

- Methodological Answer : Synthesis protocols should specify temperature, catalyst concentration, and reaction time, with purification via column chromatography or recrystallization. Validate purity using HPLC (≥95% purity threshold) and structural confirmation via -NMR and -NMR spectroscopy. Ensure reproducibility by documenting solvent ratios, pH adjustments, and inert atmosphere conditions. Peer-reviewed studies emphasize the need for detailed experimental sections to enable replication .

Q. What standardized methodologies are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from matrices like plasma or tissue homogenates. Quantify using HPLC-MS/MS with a calibration curve (linear range: 0.1–100 µg/mL). Validate methods for sensitivity (LOD ≤0.05 µg/mL), specificity (no cross-reactivity with isomers), and precision (RSD <10%) .

Q. How can researchers ensure the reproducibility of this compound synthesis protocols across laboratories?

- Methodological Answer : Adhere to FAIR data principles by publishing raw spectral data (NMR, IR) and chromatograms in supplementary materials. Specify equipment models (e.g., Agilent 1260 HPLC) and batch numbers for reagents. Cross-validate results through interlaboratory studies and report deviations in reaction yields due to humidity or temperature fluctuations .

Advanced Research Questions

Q. What advanced spectroscopic techniques can resolve contradictions in this compound’s structural stability under varying pH conditions?

- Methodological Answer : Use dynamic NMR (DNMR) to monitor tautomeric shifts in acidic (pH 3–5) and alkaline (pH 8–10) environments. Complement with molecular dynamics (MD) simulations to predict bond dissociation energies. For degradation studies, apply high-resolution mass spectrometry (HRMS) to identify byproducts and validate with kinetic modeling (Arrhenius plots) .

Q. How can in silico modeling predict this compound’s interaction with glycosidase enzymes, and what experimental validation is required?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to identify binding affinities to α-glucosidase active sites. Validate predictions using surface plasmon resonance (SPR) to measure dissociation constants () and compare with in vitro enzyme inhibition assays (IC values). Cross-reference with crystallographic data from homologous enzymes to refine models .

Q. What strategies address contradictory bioactivity data for this compound across cell-based and in vivo studies?

- Methodological Answer : Conduct meta-analyses to compare assay conditions (e.g., cell lines, exposure times, and dosage ranges). Use standardized positive controls (e.g., acarbose for antidiabetic studies) and validate findings with knockout models or siRNA silencing. Statistical tools like ANOVA with post-hoc tests can identify confounding variables (e.g., serum interference) .

Data Analysis and Literature Review

Q. How can researchers employ bibliometric analysis to identify gaps in this compound’s applications in glycobiology?

- Methodological Answer : Use Google Scholar’s “Cited by” feature to map citation networks and keyword co-occurrence (e.g., “glycosylation,” “enzyme inhibition”). Filter results by date (2015–2025) and discipline (biochemistry) to highlight understudied areas like glycoprotein interactions. Tools like VOSviewer can visualize trends in collaborative research .

Q. What critical steps mitigate bias when interpreting this compound’s pharmacokinetic data from animal models?

- Methodological Answer : Apply blinding protocols during data collection and analysis. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to model absorption rates () and bioavailability (). Report species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and validate with human hepatocyte assays .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.